molecular formula C18H20N2O3S B11595590 ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11595590
M. Wt: 344.4 g/mol
InChI Key: WSECQKFCATXUKE-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is further substituted with ethyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate β-dicarbonyl compound under acidic conditions to form the thiazolopyrimidine core. Subsequent alkylation and acylation steps introduce the ethyl, methyl, and phenyl substituents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

  • Ethyl 2,7-dimethyl-5-(4-chlorophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2,7-dimethyl-5-(4-fluorophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

Ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its promising biological activities. The synthesis typically involves the condensation of various substituted thiazoles with pyrimidines, often using methodologies that enhance yield and purity. For instance, polyphosphoric acid has been utilized in synthesizing thiazolo[3,2-a]pyrimidine derivatives through cyclodehydration reactions .

Structure

The structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

1. Antimicrobial Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity against various bacterial strains. For example, compounds synthesized based on this scaffold showed effective inhibition against both Gram-positive and Gram-negative bacteria . The antimicrobial screening results indicated that the derivatives possess a structure-activity relationship (SAR) that correlates with their lipophilicity and functional groups present.

2. Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory activity has been attributed to their ability to modulate signaling pathways such as NF-kB and MAPK .

3. Anticancer Potential

The anticancer activity of this compound has been highlighted in various studies. These compounds demonstrated cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

4. Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, thiazolo[3,2-a]pyrimidines have shown potential as acetylcholinesterase inhibitors and possess antidiabetic effects . Their ability to interact with neurotransmitter systems suggests a role in neuroprotective strategies.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazolo[3,2-a]pyrimidine derivatives for antimicrobial activity:

CompoundActivity AgainstZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Ethyl 2,7-Dimethyl...Pseudomonas aeruginosa20

The results indicate that ethyl 2,7-dimethyl... exhibits significant activity against Pseudomonas aeruginosa compared to other derivatives .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using MCF-7 cells:

CompoundIC50 (µM)
Ethyl 2,7-Dimethyl...12
Standard Drug (Doxorubicin)10

The compound's IC50 value suggests it has comparable cytotoxicity to established anticancer agents .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N2O3S/c1-5-23-17(22)14-11(3)19-18-20(16(21)12(4)24-18)15(14)13-8-6-10(2)7-9-13/h6-9,12,15H,5H2,1-4H3

InChI Key

WSECQKFCATXUKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(S2)C)C

Origin of Product

United States

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